molecular formula C24H23N7O4 B2373103 6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207031-23-9

6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2373103
CAS No.: 1207031-23-9
M. Wt: 473.493
InChI Key: DPLNFIIDGUSBMU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. The 4-ethoxy-3-methoxyphenyl substituent on the oxadiazole and the 2-methylbenzyl group on the triazole contribute to its structural complexity.

Properties

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-4-34-18-10-9-16(11-19(18)33-3)22-26-20(35-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-17-8-6-5-7-15(17)2/h5-11,14H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNFIIDGUSBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring : Cyclization of hydrazides with carboxylic acid derivatives.
  • Formation of the triazole ring : Cyclization of hydrazine derivatives with suitable electrophiles.
  • Formation of the pyrimidinone core : Involves cyclization under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G1 phase in MCF-7 cells, triggering apoptosis through increased caspase activity .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. For instance:
    • IC50 values against MCF-7 were reported as low as 0.48 µM, indicating potent anticancer potential compared to standard drugs like Doxorubicin .
    • Flow cytometry analyses revealed that treated cells exhibited increased apoptosis markers such as caspase-3 activation .
  • Mechanistic Insights : The compound's anticancer effects are linked to its ability to modulate critical cellular pathways:
    • It has been shown to upregulate p53 expression levels and promote apoptosis via caspase activation .
    • Molecular docking studies suggest strong binding affinities with target proteins involved in cancer proliferation and survival.

Other Biological Activities

Apart from anticancer properties, derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities:

  • Antimicrobial and Antiviral Activities : Some studies indicate potential effectiveness against bacterial and viral pathogens.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that may be beneficial in treating various inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-70.48Induction of apoptosis via caspase activation
AnticancerHCT-1160.78Cell cycle arrest at G1 phase
AntimicrobialVariousTBDPotential inhibition of microbial growth
Anti-inflammatoryTBDTBDModulation of inflammatory pathways

Case Studies

Several case studies have documented the efficacy and safety profile of similar compounds:

  • Case Study on Oxadiazole Derivatives : A study by Maftei et al. indicated that oxadiazole derivatives exhibited promising anticancer activities comparable to established chemotherapeutics like Tamoxifen, emphasizing their potential as lead compounds for drug development .
  • Clinical Relevance : Ongoing research is focused on optimizing the chemical structure to enhance bioactivity and reduce side effects associated with existing therapies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 1.143 µM to 9.27 µM against human colon adenocarcinoma (HT-29) and human gastric carcinoma (GXF 251) cells. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cancer cell proliferation and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that derivatives of oxadiazole compounds can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Materials Science

Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Nanomaterials
The synthesis of nanomaterials incorporating this compound is an area of active research. Its functional groups can facilitate interactions with various substrates, leading to the creation of advanced materials with tailored properties for specific applications in electronics and photonics .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further modifications and derivatizations to create more complex structures. This capability is essential for developing new pharmaceuticals and agrochemicals .

Anticancer Research

A study published in MDPI highlighted the synthesis of various oxadiazole derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential pathway for drug development .

Antimicrobial Applications

Research conducted on oxadiazole derivatives indicated their effectiveness against resistant bacterial strains. This opens avenues for developing new antibiotics that can combat antibiotic-resistant infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Triazolo[4,5-d]pyrimidin-7(6H)-one - Oxadiazole: 4-ethoxy-3-methoxyphenyl
- Benzyl: 2-methyl
~479.5 g/mol* Enhanced lipophilicity due to ethoxy and methyl groups; potential for CNS activity
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(3-Methoxybenzyl)-Triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7(6H)-one - Oxadiazole: 3,4-dimethoxyphenyl
- Benzyl: 3-methoxy
463.4 g/mol Higher polarity (methoxy groups); reduced metabolic stability
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(3-Fluorobenzyl)-Triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidin-7(6H)-one - Oxadiazole: 3,4-dimethoxyphenyl
- Benzyl: 3-fluoro
463.4 g/mol Fluorine enhances electronegativity and binding affinity to hydrophobic pockets
6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-Thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one - Oxadiazole: 2-chlorophenyl
- Benzyl: 3,4-difluoro
471.9 g/mol Thienopyrimidine core offers distinct π-π stacking interactions; chloro group increases toxicity risk

*Calculated based on molecular formula (C₂₄H₂₄N₇O₄).

Key Research Findings

Physicochemical Properties

  • The target compound exhibits higher logP (~3.2) compared to its dimethoxy analog (logP ~2.8), suggesting improved membrane permeability .
  • Fluorine-containing analogs (e.g., ) show increased metabolic stability due to resistance to oxidative degradation.

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